

Navigating the Nomenclature of 2-Acetyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyloxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature and naming conventions for the chemical compound **2-acetyloxirane**. It includes a summary of its physicochemical properties, a general experimental protocol for its synthesis, and a visual representation of its naming logic. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Naming Conventions

The naming of epoxides, also known as oxiranes, within the IUPAC system can follow several conventions, leading to multiple valid names for the same structure. For the compound with the chemical formula C₄H₆O₂, featuring an acetyl group attached to an oxirane ring, the following IUPAC names are recognized:

- **2-Acetyloxirane:** This name treats the epoxide ring as the parent structure, "oxirane." The acetyl group (CH₃CO-) is then named as a substituent at the 2-position of the oxirane ring.
- **1-(Oxiran-2-yl)ethan-1-one:** In this nomenclature, the ethanone moiety is considered the principal functional group.^[1] The oxirane ring is treated as a substituent, "oxiran-2-yl," indicating its attachment to the first carbon of the ethanone. This is the preferred IUPAC name.

- 3,4-Epoxy-2-butanone: This name is derived by considering the longest carbon chain containing the principal functional group (the ketone), which is a butanone. The "epoxy" prefix indicates the presence of an oxygen atom bonded to two adjacent carbons, in this case, at positions 3 and 4.

These naming conventions are all valid under IUPAC rules, and the choice of name often depends on the context and the emphasis desired by the researcher.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-acetyloxirane** is presented in the table below. This information is crucial for its identification, handling, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C4H6O2	[1]
Molecular Weight	86.09 g/mol	[1]
CAS Number	4401-11-0	[1]
Density	1.139 g/cm ³	
Boiling Point	45-46 °C at 30 mmHg	
Flash Point	36 °C	
Refractive Index	1.443	

1H NMR Spectral Data: The proton NMR spectrum provides insight into the chemical environment of the hydrogen atoms in the molecule.

Parameter	ppm
D(A)	3.28
D(B)	2.96
D(C)	2.84
D(D)	1.96

Experimental Protocols: Synthesis of 2-Acetyloxirane

While a specific, detailed experimental protocol for the synthesis of **2-acetyloxirane** is not readily available in the reviewed literature, a general method for the epoxidation of α,β -unsaturated ketones, such as 3-buten-2-one (the precursor to **2-acetyloxirane**), can be described. The most common method for this transformation is the Prilezhaev reaction, which utilizes a peroxy acid.

General Procedure for the Epoxidation of 3-buten-2-one:

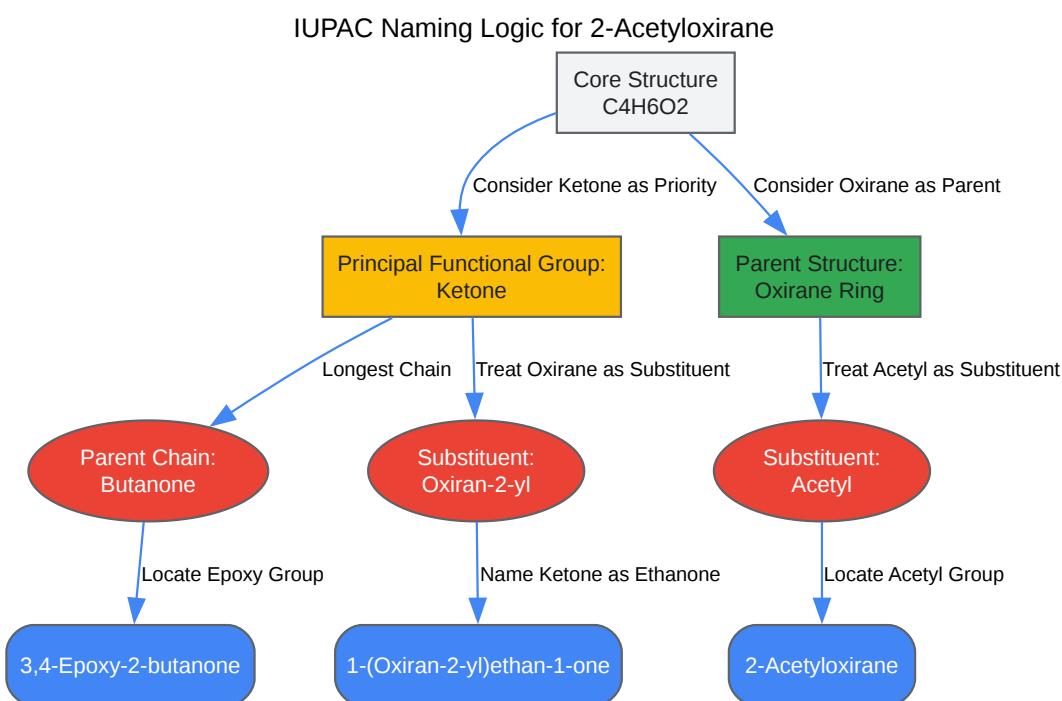
- **Dissolution of the Alkene:** The starting material, 3-buten-2-one, is dissolved in a suitable aprotic solvent, such as dichloromethane (CH_2Cl_2) or chloroform (CHCl_3), in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to $0\text{ }^\circ\text{C}$.
- **Addition of the Oxidizing Agent:** A solution of a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added dropwise to the stirred solution of the alkene. The amount of m-CPBA used is usually in a slight molar excess (1.1 to 1.5 equivalents) relative to the alkene.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
- **Work-up:** Upon completion of the reaction, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), to destroy any excess peroxy acid. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to remove the resulting meta-chlorobenzoic acid, and then with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, **2-acetyloxirane**, can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified **2-acetyloxirane** is then characterized by spectroscopic methods, such as ^1H NMR, ^{13}C NMR, and infrared (IR) spectroscopy, to confirm its structure

and purity.

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical derivation of the different IUPAC names for **2-acetyloxirane**.



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Caption: Logical flow for deriving IUPAC names for **2-acetyloxirane**.

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References

- 1. Ethanone, 1-oxiranyl- | C4H6O2 | CID 20429 - PubChem [pubchem.ncbi.nlm.nih.gov]
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